2,4-DIMETHYL 5-(2-CHLORO-5-NITROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
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Overview
Description
2,4-DIMETHYL 5-(2-CHLORO-5-NITROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIMETHYL 5-(2-CHLORO-5-NITROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration and Chlorination:
Amidation: The benzamido group is introduced through a reaction with benzoyl chloride in the presence of a base like pyridine.
Esterification: The carboxylate groups are formed by esterification reactions using alcohols and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use microreactors to control reaction conditions precisely, leading to higher purity and reduced by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and nitro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiophenes.
Scientific Research Applications
2,4-DIMETHYL 5-(2-CHLORO-5-NITROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-DIMETHYL 5-(2-CHLORO-5-NITROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE: shares similarities with other nitrobenzamido thiophenes and related heterocyclic compounds.
Uniqueness
- The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable molecule for various applications.
Conclusion
This compound is a versatile compound with significant potential in multiple fields. Its complex structure and reactivity make it an interesting subject for further research and development.
Properties
IUPAC Name |
dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O7S/c1-7-11(15(21)25-2)14(27-12(7)16(22)26-3)18-13(20)9-6-8(19(23)24)4-5-10(9)17/h4-6H,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHHMOCASWXUDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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